molecular formula C17H21BrClNO3 B10764816 2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride

Cat. No.: B10764816
M. Wt: 402.7 g/mol
InChI Key: POIOFOVTMBOTDN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride typically involves the following steps:

    Bromination: The starting material, 2,5-dimethoxyphenethylamine, undergoes bromination to introduce a bromine atom at the 4-position of the benzene ring.

    Amination: The brominated intermediate is then reacted with an appropriate amine to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to serotonin receptors, affecting neurotransmission and producing physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[[2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl]phenol (25CN-NBOH): Structurally similar with a cyano group instead of a bromo group.

    4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A related compound with similar structural features but different functional groups.

Uniqueness

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern and the presence of both bromo and methoxy groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable for research and potential therapeutic applications.

Biological Activity

The compound 2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol; hydrochloride (often referred to as BDMPEA hydrochloride ) is a phenethylamine derivative with notable biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol; hydrochloride
  • Chemical Formula : C18H22BrNO4·HCl
  • Molecular Weight : 416.7 g/mol (hydrochloride form)
  • CAS Number : 122180975

The structure consists of a central phenolic group linked to a bromo-substituted dimethoxyphenyl moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that BDMPEA exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that BDMPEA can induce apoptosis in cancer cell lines. For instance, it demonstrated significant cytotoxic effects against Jurkat T cells and A-431 epidermoid carcinoma cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Neuropharmacological Effects : The compound has been reported to influence neurotransmitter systems, particularly serotonin and dopamine pathways. Its structural similarities to other psychoactive substances suggest potential applications in treating mood disorders .

The biological mechanisms underlying the effects of BDMPEA are multifaceted:

  • Receptor Interaction : BDMPEA may act as a partial agonist at serotonin receptors (5-HT), influencing mood and perception.
  • Cellular Pathways : It has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death .
  • Antioxidant Properties : The phenolic structure contributes to its antioxidant capabilities, potentially mitigating oxidative stress in various biological contexts.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of BDMPEA:

StudyFocusFindings
CytotoxicityBDMPEA showed IC50 values < 10 µM against various cancer cell lines.
NeuropharmacologyIndicated modulation of serotonin pathways; potential antidepressant effects observed in animal models.
Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.

Notable Research Outcomes

  • In a study assessing the anticancer potential of BDMPEA, it was found that the compound induced apoptosis through mitochondrial pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
  • Another investigation highlighted its neuroprotective effects in models of oxidative stress, suggesting that BDMPEA may offer therapeutic benefits for neurodegenerative diseases .

Properties

IUPAC Name

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIOFOVTMBOTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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